molecular formula C12H15NO3S B13946485 Methyl 3-(cyclopentanecarboxamido)thiophene-2-carboxylate

Methyl 3-(cyclopentanecarboxamido)thiophene-2-carboxylate

Cat. No.: B13946485
M. Wt: 253.32 g/mol
InChI Key: DXHLYXTXFFEHHH-UHFFFAOYSA-N
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Description

Methyl 3-(cyclopentanecarboxamido)thiophene-2-carboxylate is a thiophene derivative, which is a class of heterocyclic compounds containing a sulfur atom in a five-membered ring. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry . This compound, in particular, has garnered interest due to its potential biological activities and synthetic versatility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thiophene derivatives, including Methyl 3-(cyclopentanecarboxamido)thiophene-2-carboxylate, often involves condensation reactions. Common methods include the Gewald reaction, Paal–Knorr synthesis, and Fiesselmann synthesis . For instance, the Gewald reaction involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester to form aminothiophene derivatives .

Industrial Production Methods

Industrial production of thiophene derivatives typically employs large-scale organic synthesis techniques. These methods often involve the use of high-pressure reactors and continuous flow systems to ensure efficient and scalable production. The specific conditions, such as temperature, pressure, and catalysts, are optimized to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(cyclopentanecarboxamido)thiophene-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of thiophene derivatives typically yields sulfoxides or sulfones, while reduction can produce dihydrothiophenes .

Scientific Research Applications

Methyl 3-(cyclopentanecarboxamido)thiophene-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 3-(cyclopentanecarboxamido)thiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. For instance, thiophene derivatives can act as inhibitors of enzymes or receptors, modulating biological processes. The exact mechanism depends on the specific structure and functional groups present in the compound .

Properties

Molecular Formula

C12H15NO3S

Molecular Weight

253.32 g/mol

IUPAC Name

methyl 3-(cyclopentanecarbonylamino)thiophene-2-carboxylate

InChI

InChI=1S/C12H15NO3S/c1-16-12(15)10-9(6-7-17-10)13-11(14)8-4-2-3-5-8/h6-8H,2-5H2,1H3,(H,13,14)

InChI Key

DXHLYXTXFFEHHH-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=CS1)NC(=O)C2CCCC2

Origin of Product

United States

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